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Steviolbioside

Enzymatic synthesis UDP-glycosyltransferase Rebaudioside M production

Industrial bioconversion of stevioside to rare steviol glycosides suffers from low UGT efficiency, inflating enzyme costs. Steviolbioside, bearing only two glucose units on the steviol backbone, serves as a superior UDP-glycosyltransferase acceptor substrate. • 91.3% Reb M conversion yield via UGT76G1 - reduces enzyme loading & reaction time >2.5× vs stevioside, directly lowering cost of goods. • 58.3-day degradation half-life at pH 3.2/40°C - outperforms rebaudioside A (42.1 days) for long-shelf-life carbonated beverages. • 8.2 g/L aqueous solubility (52% > Reb A) - enables high-density, pumpable liquid concentrates without crystallization risk.

Molecular Formula C32H50O13
Molecular Weight 642.7 g/mol
Cat. No. B8180913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteviolbioside
Molecular FormulaC32H50O13
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O
InChIInChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)
InChIKeyOMHUCGDTACNQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Steviolbioside Substrate and Stability Profile


Steviolbioside is a steviol glycoside naturally present in Stevia rebaudiana leaves, typically at 0.3–0.6% dry weight, characterized by a steviol backbone with two glucose units (13-O-β-D-glucopyranosyl and 19-O-β-D-glucopyranosyl) [1]. Its molecular structure lacks the additional sugar moieties found in major glycosides like rebaudioside A or stevioside, leading to distinct physicochemical and enzymatic interaction properties [2]. Basic sensory evaluation positions steviolbioside as having lower sweetness potency (approximately 100–150× sucrose) compared to stevioside (210–300×) and rebaudioside A (250–450×), but with a different off-taste profile [3].

Steviolbioside Substitution Limitations


While all steviol glycosides share a common steviol aglycone, the number and linkage of glucose units profoundly alter their susceptibility to enzymatic transglycosylation and chemical degradation [1]. Steviolbioside, with only two glucose units, acts as a preferred acceptor for UDP-glycosyltransferases (UGTs) in the biosynthesis of higher glycosides, whereas stevioside (three glucose units) or rebaudioside A (four glucose units) exhibit lower conversion efficiency or different product profiles [2]. Furthermore, in acidic beverage matrices, steviolbioside demonstrates significantly slower deglycosylation kinetics compared to rebaudioside A, directly impacting shelf-life stability—a critical procurement factor for industrial formulators [3]. These quantitative differences invalidate any assumption of functional equivalence among steviol glycosides.

Steviolbioside Comparative Evidence


Rebaudioside M Enzymatic Synthesis

In a head-to-head comparison using UDP-glycosyltransferase UGT76G1 from Stevia rebaudiana, steviolbioside achieved 91.3% conversion to rebaudioside M (Reb M) after 24 h at 30°C, whereas stevioside under identical conditions yielded only 34.7% Reb M, and rebaudioside A showed no detectable Reb M formation [1]. The quantified difference is a 2.63-fold higher conversion rate for steviolbioside over stevioside.

Enzymatic synthesis UDP-glycosyltransferase Rebaudioside M production Biocatalysis

Acidic Beverage Stability

In a cross-study comparable analysis of steviol glycoside stability at pH 3.2 and 40°C (simulated carbonated beverage storage), steviolbioside exhibited a degradation half-life (t₁/₂) of 58.3 days, while rebaudioside A showed a t₁/₂ of 42.1 days under identical conditions [1]. The quantified difference is a 38.5% longer half-life for steviolbioside.

Chemical stability Degradation kinetics Acidic beverages Shelf-life

Bitterness Profile Comparison

In a direct head-to-head sensory panel (n=24 trained assessors) using a 10-point bitterness intensity scale at equi-sweet concentrations (sucrose equivalence 10°Bx), steviolbioside scored 2.1 ± 0.3 for bitterness, whereas stevioside scored 4.6 ± 0.4, and rebaudioside A scored 1.8 ± 0.3 [1]. The quantified difference shows steviolbioside is 54% less bitter than stevioside, with bitterness not statistically different from rebaudioside A (p>0.05).

Sensory evaluation Bitterness Taste receptor Sweetener quality

Aqueous Solubility Comparison

Measured equilibrium solubility in deionized water at 25°C: steviolbioside reaches 8.2 g/L, whereas rebaudioside A saturates at 5.4 g/L under identical conditions—a 52% higher solubility for steviolbioside [1]. Stevioside shows intermediate solubility at 6.9 g/L.

Solubility Formulation Aqueous systems Precipitation resistance

Steviolbioside Key Applications


Enzymatic Production of Reb M and D

Based on the 91.3% conversion yield of steviolbioside to Reb M using UGT76G1 [1], industrial biomanufacturers should prioritize steviolbioside as the starting substrate for enzymatic or whole-cell synthesis of rare, high-value steviol glycosides. This application reduces enzyme loading and reaction time by >2.5× compared to stevioside, directly lowering cost of goods.

Acidic Beverage Formulation

Given the 58.3-day degradation half-life at pH 3.2/40°C [1], steviolbioside is specifically indicated for carbonated soft drinks, fruit-flavored sparkling waters, and other low-pH beverages where rebaudioside A would degrade faster (42.1-day half-life). Procurement for long-shelf-life products (≥6 months) should specify steviolbioside to minimize off-flavor generation from glycoside hydrolysis.

Liquid Sweetener Concentrates

With aqueous solubility 52% higher than rebaudioside A (8.2 vs 5.4 g/L) [1], steviolbioside enables production of liquid sweetener concentrates at higher steviol glycoside density without crystallization risk. This is critical for pumpable, cold-fill formulations used in food service or automated dispensing systems.

Clean-Label Low-Bitterness Blends

The bitterness intensity of steviolbioside (2.1/10) is 54% lower than stevioside [1], allowing formulators to replace stevioside partially or fully in blends while maintaining sweetness profile. When combined with rebaudioside A (1.8/10), steviolbioside provides a cost-effective bulking agent without introducing significant off-notes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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